1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-bromo-2-hydroxyacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols.
Scientific Research Applications
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 4-Bromo-1H-pyrazole
- 1,3-Diazole derivatives
Uniqueness
1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(5-bromo-2-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)10-7-9(12)3-4-11(10)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
UVADMWLCHQOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2 |
Origin of Product |
United States |
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